

The Discovery and Synthesis of CAY10701: A Potent Microtubule-Targeting Agent

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Compound of Interest

Compound Name: CAY10701

Cat. No.: B593513

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Abstract

CAY10701 is a novel, potent 7-deazahypoxanthine analog that has demonstrated significant anticancer activity in preclinical studies. Its discovery stems from a rational design approach inspired by the marine alkaloid rigidins. **CAY10701** exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cellular cytoskeleton, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of **CAY10701**, presenting key data in a structured format and detailing the experimental protocols for its synthesis and characterization.

Discovery and Rationale

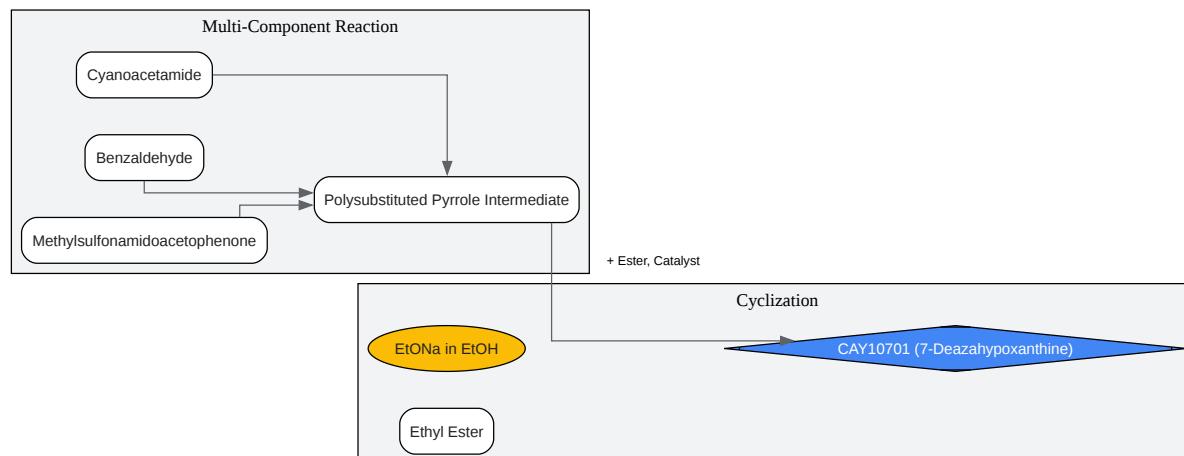
The development of **CAY10701** was a result of structure-activity relationship (SAR) studies on synthetic analogs of the marine alkaloids, rigidins A, B, C, and D. These natural products, isolated from the tunicate *Eudistoma cf. rigida*, provided the initial chemical scaffold. Subsequent research revealed that replacing the 7-deazaxanthine core of rigidins with a 7-deazahypoxanthine moiety significantly enhanced antiproliferative activity.^[1]

Computational docking studies played a crucial role in the design of **CAY10701**. These studies, utilizing a theoretical model of the colchicine-binding site on β -tubulin, predicted that linear C2-substituents on the 7-deazahypoxanthine scaffold would be well-accommodated within a small

channel in the binding pocket. This led to the synthesis of a series of C2-substituted analogs, including the C2-alkynyl analog later identified as **CAY10701**, which exhibited potent, single- to double-digit nanomolar antiproliferative activity.[1]

Synthesis of CAY10701

The synthesis of **CAY10701** and its analogs is achieved through a multi-component reaction (MCR) followed by a cyclization step. The general synthetic scheme is outlined below and the detailed experimental protocol is provided in Section 5.1.

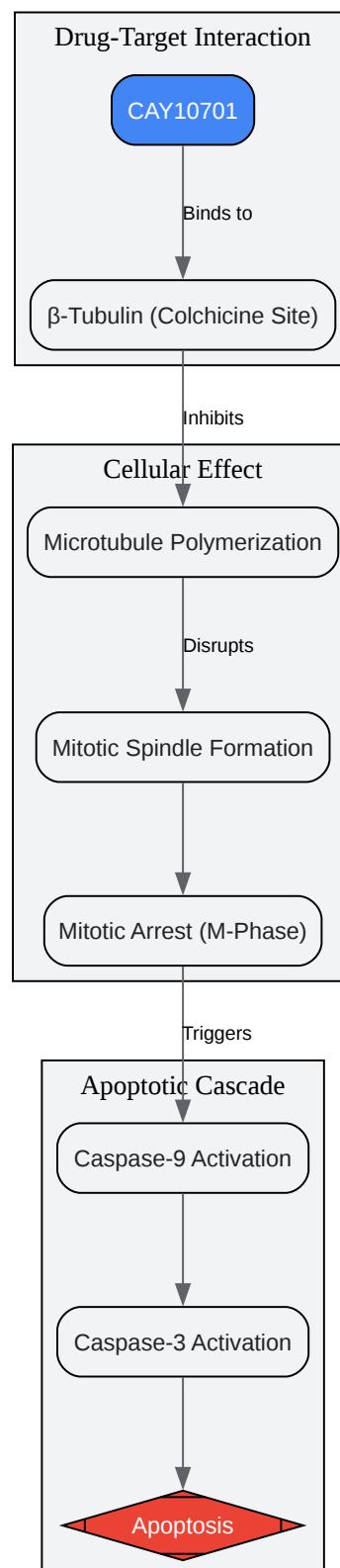


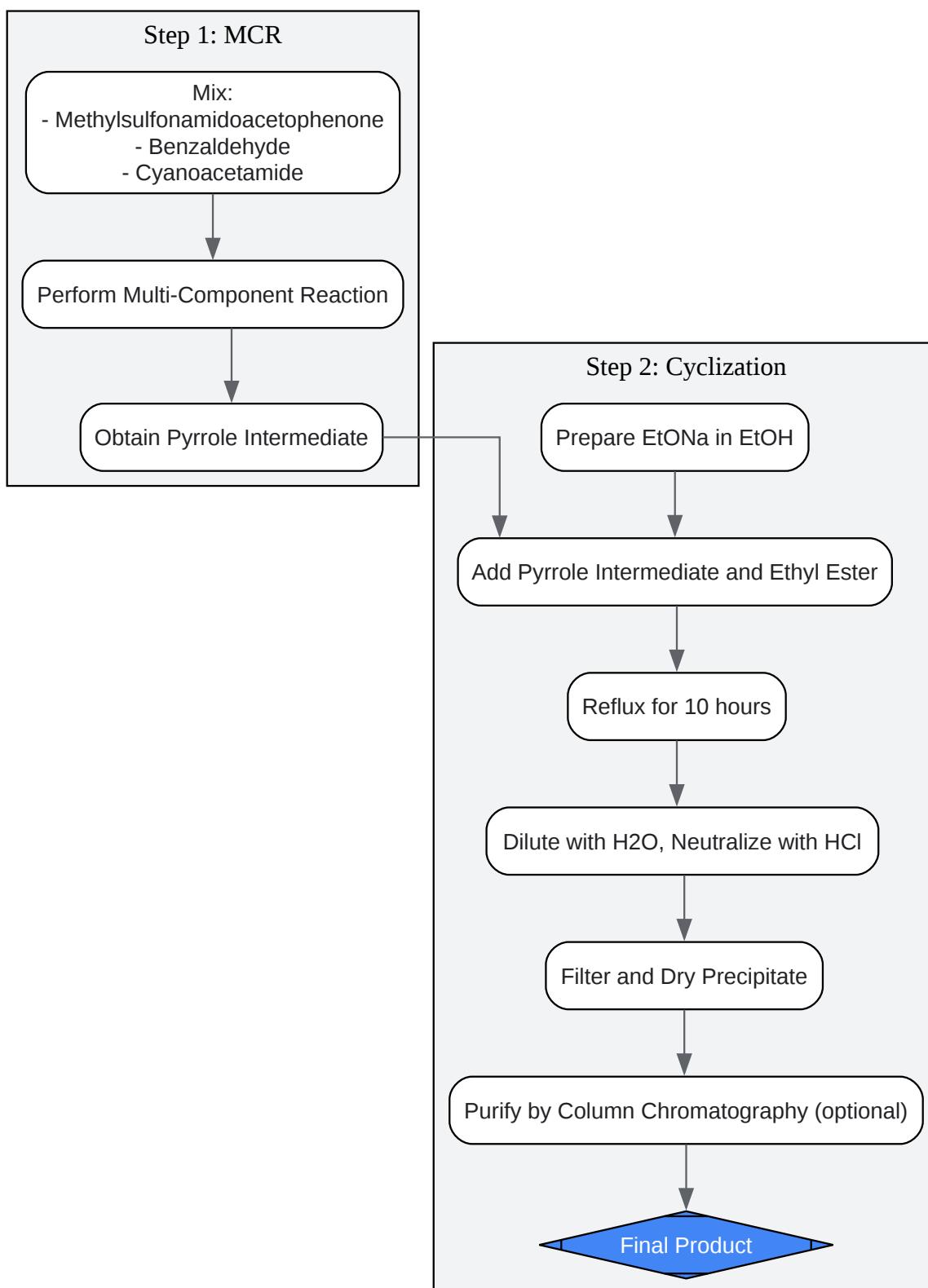
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Figure 1: General synthetic workflow for **CAY10701**.

Mechanism of Action

CAY10701 functions as a microtubule-targeting agent by inhibiting tubulin polymerization. Microtubules are dynamic polymers of α - and β -tubulin heterodimers and are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to the colchicine site on β -tubulin, **CAY10701** disrupts the dynamic instability of microtubules.^[1] This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M-phase (mitosis). The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.



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References

- 1. Novel Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins with Potent in Vitro and in Vivo Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
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